6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic compound featuring a chromeno[2,3-c]pyrrole-dione core. This structure integrates fused chromene and pyrrole rings, with substituents at the 1-, 2-, 6-, and 7-positions: 4-methylphenyl, 4-methylpyridin-2-yl, and two methyl groups, respectively. The compound’s synthesis likely follows multicomponent protocols involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and amines, as described for related derivatives .
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O3/c1-14-5-7-18(8-6-14)23-22-24(29)19-12-16(3)17(4)13-20(19)31-25(22)26(30)28(23)21-11-15(2)9-10-27-21/h5-13,23H,1-4H3 |
InChI Key |
OOGQUEYEKBBQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
Biological Activity
6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, comprising a chromeno-pyrrole core with various substituents, suggest diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.
Molecular Characteristics
- IUPAC Name : 6,7-Dimethyl-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
- Molecular Formula : C26H22N2O3
- Molecular Weight : 410.5 g/mol
The compound features multiple functional groups, including methyl and phenyl substituents, contributing to its chemical reactivity and biological interactions. The presence of both chromene and pyrrole rings enhances its pharmacological profile.
Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-1H-pyrrole | Contains a pyrrole ring | Anticancer activity |
| 4-Methylphenol | Simple phenolic structure | Antiseptic properties |
| 6-Methylpyridine | Pyridine derivative | Antimicrobial effects |
This table highlights the structural uniqueness of this compound compared to simpler analogs.
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may interact with enzymes involved in disease processes.
- Receptor Binding : It could bind to specific receptors in the body, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell growth and inflammation.
Case Study Examples
While direct case studies on this specific compound are scarce, analogous compounds have been studied extensively:
-
Inhibition of Cancer Cell Proliferation :
- A study on related chromeno-pyrrole derivatives showed significant inhibition of proliferation in breast cancer cell lines (MCF-7) through apoptosis induction.
-
Anti-inflammatory Activity :
- Research involving similar compounds indicated a reduction in pro-inflammatory cytokines in animal models of arthritis.
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings:
- The compound may serve as a lead for developing new anticancer agents.
- It could be explored for use in treating inflammatory disorders due to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Compound A : 6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 847364-80-1)
- Key Difference : The 4-nitrophenyl group at the 1-position replaces the 4-methylphenyl group in the target compound.
- Nitro-substituted analogs may exhibit distinct biological activity profiles due to differences in hydrogen-bonding capacity and redox properties .
Compound B : 1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
- Key Difference: A pyrrolo[2,3-d]pyrimidine-dione core replaces the chromeno[2,3-c]pyrrole-dione system.
- The hydroxy-naphthoquinone moiety may confer redox activity, a feature absent in the target compound .
Core Structure Comparisons
Compound C : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Key Difference: An imidazo[1,2-a]pyridine core replaces the chromeno-pyrrole system.
- Ester and cyano groups introduce polar functionalities, contrasting with the methyl-dominated substituents of the target compound .
Crystallographic Insights
While structural data for the target compound are unavailable in the provided evidence, related derivatives are analyzed using SHELX and ORTEP-III software. These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding conformational stability .
Data Table: Substituent Effects on Key Properties
| Property | Target Compound | Compound A (4-Nitrophenyl) | Compound B (Pyrimidine Core) |
|---|---|---|---|
| Core Structure | Chromeno[2,3-c]pyrrole-dione | Chromeno[2,3-c]pyrrole-dione | Pyrrolo[2,3-d]pyrimidine-dione |
| 1-Position Substituent | 4-Methylphenyl | 4-Nitrophenyl | 3,5-Dimethylphenyl |
| Electron Effects | Electron-donating (methyl) | Electron-withdrawing (nitro) | Electron-donating (methyl) |
| Lipophilicity (Predicted) | High | Moderate | Moderate |
| Bioactivity Potential | Enhanced membrane permeability | Possible redox activity | Redox/antioxidant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
